2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione
CAS No.: 112404-27-0
VCID: VC4717578
Molecular Formula: C16H17BrO3
Molecular Weight: 337.213
* For research use only. Not for human or veterinary use.

Description |
Chemical FormulaThe chemical formula for this compound would be derived from its components:
Combining these components gives us a molecular formula of approximately . Molecular WeightGiven the molecular formula, the molecular weight can be calculated as follows:
Total estimated molecular weight: approximately . Synthesis MethodsSynthesizing such compounds typically involves multi-step reactions involving alkylation or acylation processes to attach the oxoethyl group to both the cyclohexane ring and the bromophenyl moiety. Example Synthesis PathwayA hypothetical synthesis might involve:
This process would require careful control over reaction conditions to ensure selective attachment at desired positions. Potential ApplicationsCompounds with similar structures often exhibit biological activity or are used as intermediates in pharmaceutical synthesis due to their functional groups that can interact with enzymes or receptors. Biological ActivityWhile specific biological activities for this compound are not documented due to lack of research data, related compounds have shown potential as antidiabetic agents or anticancer drugs when modified appropriately . |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 112404-27-0 | ||||||||
Product Name | 2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione | ||||||||
Molecular Formula | C16H17BrO3 | ||||||||
Molecular Weight | 337.213 | ||||||||
IUPAC Name | 2-[2-(4-bromophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione | ||||||||
Standard InChI | InChI=1S/C16H17BrO3/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(17)6-4-10/h3-6,12H,7-9H2,1-2H3 | ||||||||
Standard InChIKey | WVJUCGXCMJWNEW-UHFFFAOYSA-N | ||||||||
SMILES | CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br)C | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 3633761 | ||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume